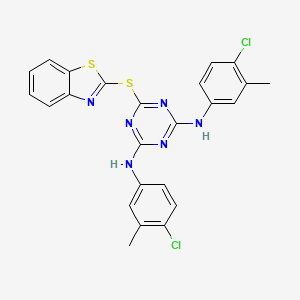![molecular formula C16H15BrN2OS2 B12129915 2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12129915.png)
2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine est un composé organique synthétique caractérisé par sa structure unique de noyau thieno[2,3-d]pyrimidin-4(3H)-one.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine implique généralement les étapes suivantes :
Formation du noyau thieno[2,3-d]pyrimidin-4(3H)-one : Cette étape peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe 4-bromobenzyl : Cette étape implique une réaction de substitution nucléophile où un halogénure de bromobenzyl réagit avec le noyau thieno[2,3-d]pyrimidin-4(3H)-one.
Méthylation : La dernière étape implique la méthylation de la structure du noyau pour introduire les groupes triméthyles.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier le groupe bromobenzyl.
Substitution : L’atome de brome dans le groupe bromobenzyl peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Des nucléophiles tels que les amines ou les thiols en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Médecine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Applications De Recherche Scientifique
2-[(4-bromobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Le mécanisme d’action de la 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui jouent un rôle dans diverses voies biologiques. Le mécanisme exact peut varier en fonction de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(4-bromobenzyl)sulfanyl]-3-(4-bromophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Unicité
La 4(3H)-oxo-2-[(4-bromobenzyl)sulfanyl]-3,5,6-triméthylthieno[2,3-d]pyrimidine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C16H15BrN2OS2 |
|---|---|
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methylsulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H15BrN2OS2/c1-9-10(2)22-14-13(9)15(20)19(3)16(18-14)21-8-11-4-6-12(17)7-5-11/h4-7H,8H2,1-3H3 |
Clé InChI |
DZWOUQFYZUSWMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


}-N-(4-chlorophen yl)acetamide](/img/structure/B12129838.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129852.png)
![N-(4-butylphenyl)-2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12129855.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12129857.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B12129865.png)
![(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129869.png)
![5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12129889.png)
![(5Z)-2-(3-chlorophenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12129900.png)
![(5Z)-3-hexyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129901.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12129908.png)
![1-[3-(4-Bromobenzenesulfonamido)quinoxalin-2-yl]piperidine-4-carboxamide](/img/structure/B12129910.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129925.png)
